3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone
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Overview
Description
3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone is an organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired furanone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted furanones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Chlorophenyl)imino]-5-phenyl-2(3H)-furanone: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of a furanone ring but shares the 4-chlorophenyl group.
Uniqueness
3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone is unique due to its specific substitution pattern on the furanone ring, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and a 4-methylphenyl group makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H12ClNO2 |
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Molecular Weight |
297.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imino-5-(4-methylphenyl)furan-2-one |
InChI |
InChI=1S/C17H12ClNO2/c1-11-2-4-12(5-3-11)16-10-15(17(20)21-16)19-14-8-6-13(18)7-9-14/h2-10H,1H3 |
InChI Key |
OMFLCTXQNQOUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC3=CC=C(C=C3)Cl)C(=O)O2 |
Origin of Product |
United States |
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